molecular formula C20H24N2O5 B13747691 Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate CAS No. 41734-80-9

Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate

Cat. No.: B13747691
CAS No.: 41734-80-9
M. Wt: 372.4 g/mol
InChI Key: JSSWZBFMFUYUKD-UHFFFAOYSA-N
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Description

Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their unique properties and applications in various fields, including optoelectronics, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves several steps. One common method includes the reaction of carbazole with 3-dimethylaminopropyl chloride in the presence of a base, followed by methylation of the resulting product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications .

Properties

CAS No.

41734-80-9

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;3-(2-methoxycarbazol-9-yl)propyl-dimethylazanium

InChI

InChI=1S/C18H22N2O.C2H2O4/c1-19(2)11-6-12-20-17-8-5-4-7-15(17)16-10-9-14(21-3)13-18(16)20;3-1(4)2(5)6/h4-5,7-10,13H,6,11-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

JSSWZBFMFUYUKD-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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